2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde
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Overview
Description
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with 2-bromo-3-methoxypyridine under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: 2-(2-Methoxypyridin-3-yl)thiazole-5-carboxylic acid.
Reduction: 2-(2-Methoxypyridin-3-yl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxypyridin-3-yl)thiazole-5-carboxylic acid
- 2-(2-Methoxypyridin-3-yl)thiazole-5-methanol
- 2-(2-Methoxypyridin-3-yl)thiazole-5-amine
Uniqueness
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a methoxy-substituted pyridine ring. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Biological Activity
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound includes a thiazole ring and a methoxypyridine moiety, which contribute to its biological activity. The compound can be represented by the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C10H10N2O1S |
Molecular Weight | 194.26 g/mol |
CAS Number | Not specified |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been evaluated against multiple cancer types, including leukemia and solid tumors, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects, showing activity against various bacterial strains.
Case Studies and Research Findings
-
Anticancer Studies :
- In a study evaluating the cytotoxic effects of thiazole derivatives, this compound was tested on a panel of cancer cell lines. Results indicated that it exhibited growth inhibition percentages (GI%) ranging from moderate to high across different cell lines, with some concentrations leading to over 70% inhibition in specific cases .
Cell Line Type GI% at 10 μM Concentration Leukemia 76.97% Breast Cancer 83.11% Lung Cancer 80.45% -
Antimicrobial Activity :
- A separate investigation focused on the antimicrobial properties of thiazole derivatives, including our compound of interest. It was found to exhibit significant inhibitory action against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring may interact with specific enzymes or receptors involved in cancer cell proliferation and bacterial growth inhibition.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the methoxy group or alterations in the thiazole structure can significantly impact the potency and selectivity of these compounds against various biological targets.
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(2-methoxypyridin-3-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2S/c1-14-9-8(3-2-4-11-9)10-12-5-7(6-13)15-10/h2-6H,1H3 |
InChI Key |
UTAIRISZWSRUKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC=C(S2)C=O |
Origin of Product |
United States |
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